3-(heptyloxy)-3-phenyl-2-benzofuran-1(3H)-one
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Overview
Description
3-(heptyloxy)-3-phenyl-2-benzofuran-1(3H)-one is a chemical compound that belongs to the class of benzofurans. It has been found to have potential applications in the field of pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of 3-(heptyloxy)-3-phenyl-2-benzofuran-1(3H)-one is not fully understood. However, studies have suggested that it can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the inflammatory response. It can also scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
3-(heptyloxy)-3-phenyl-2-benzofuran-1(3H)-one has been found to have several biochemical and physiological effects. It can reduce inflammation, oxidative stress, and apoptosis. It can also improve cognitive function and protect against neurodegenerative diseases. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(heptyloxy)-3-phenyl-2-benzofuran-1(3H)-one in lab experiments is its potential as a therapeutic agent. It has been found to have several beneficial effects and can be used in the development of drugs for various diseases. However, one of the limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand its therapeutic potential.
Future Directions
There are several future directions for research on 3-(heptyloxy)-3-phenyl-2-benzofuran-1(3H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and pharmacodynamics to optimize its therapeutic potential. It can also be studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it can be studied for its potential as a natural preservative in the food industry.
Synthesis Methods
The synthesis of 3-(heptyloxy)-3-phenyl-2-benzofuran-1(3H)-one involves the reaction of heptyl bromide, phenylacetic acid, and 2-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 80-100°C. The product is obtained after purification using techniques such as column chromatography.
Scientific Research Applications
3-(heptyloxy)-3-phenyl-2-benzofuran-1(3H)-one has been found to have potential applications in the field of pharmaceuticals and biotechnology. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have neuroprotective effects and can improve cognitive function.
properties
IUPAC Name |
3-heptoxy-3-phenyl-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3/c1-2-3-4-5-11-16-23-21(17-12-7-6-8-13-17)19-15-10-9-14-18(19)20(22)24-21/h6-10,12-15H,2-5,11,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSAIRWSAIACLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Heptyloxy)-3-phenyl-1(3H)-isobenzofuranone |
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